N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide

Description

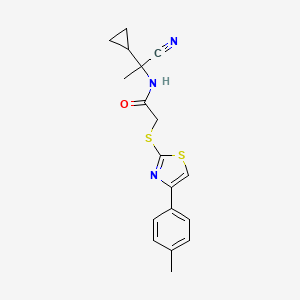

N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with a p-tolyl group at position 4 and a thioether-linked acetamide moiety. The acetamide nitrogen is further modified with a 1-cyano-1-cyclopropylethyl group, introducing steric bulk and electronic effects from the cyclopropane ring and nitrile functionality. The p-tolyl group (a para-methyl-substituted aryl) may enhance lipophilicity and serve as an electron-donating group (EDG), while the cyano group could participate in hydrogen bonding or metabolic pathways .

Properties

Molecular Formula |

C18H19N3OS2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H19N3OS2/c1-12-3-5-13(6-4-12)15-9-23-17(20-15)24-10-16(22)21-18(2,11-19)14-7-8-14/h3-6,9,14H,7-8,10H2,1-2H3,(H,21,22) |

InChI Key |

OGTOMSPZRYOXDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC(C)(C#N)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of p-tolylamine with α-haloketones in the presence of a base.

Thioether Formation: The thiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with cyano-cyclopropyl ethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. The cyano and cyclopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Aryl/Piperazine Substituents

Compounds from , such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) , share the 4-(p-tolyl)thiazol-2-yl acetamide backbone but differ in the substituents on the piperazine ring. Key comparisons include:

- Molecular Weight : The target compound’s molecular weight is expected to be lower (~350–400 g/mol) compared to piperazine-containing analogues (422–438 g/mol) due to the absence of a bulky piperazine ring .

- Biological Activity: Piperazine-substituted analogues in were designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. The target compound’s cyano-cyclopropyl group may shift its mechanism toward kinase inhibition or cytotoxicity, as seen in structurally related cyanoacetamides ().

Halogen-Substituted Analogues

Compound 154 (), a 1,3,4-oxadiazole-thioacetamide derivative with a 4-chlorophenyl group, demonstrates potent cytotoxicity (IC₅₀ = 3.8 µM against A549 cells). The target compound’s p-tolyl group (EDG) contrasts with the electron-withdrawing chlorine in Compound 154, which enhances electrophilicity and binding affinity. This suggests that substituent electronics critically modulate bioactivity .

Coumarin-Linked Thiazole Derivatives

Compounds like N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) () incorporate coumarin moieties for α-glucosidase inhibition. The target compound lacks this extended π-system, likely reducing planar stacking interactions but improving membrane permeability due to its compact cyclopropyl group .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂S |

| Molecular Weight | 290.39 g/mol |

| CAS Number | Pending |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Utilizing appropriate precursors such as 4-(p-tolyl)thiazole derivatives.

- Cyclopropyl Group Introduction : Employing cyclopropanation techniques to introduce the cyclopropyl moiety.

- Acetamide Linkage : Finalizing the structure through acetamide formation with the cyano group.

Antimicrobial Properties

Research indicates that compounds containing thiazole and cyano groups exhibit notable antimicrobial activity. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

-

Structure–Activity Relationship (SAR) :

A study examining various thiazole derivatives found that modifications to the thiazole ring significantly impacted biological activity. For instance, substituents on the aromatic ring enhanced potency against specific bacterial strains . -

In Vivo Studies :

In animal models, compounds similar to this compound were tested for their efficacy in tumor reduction. Results indicated a dose-dependent response, suggesting potential for therapeutic applications in oncology. -

Mechanistic Insights :

Investigations into the mechanism of action revealed that the compound could interfere with DNA replication in bacterial cells, leading to cell death. This mechanism is common among antimicrobial agents targeting nucleic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.